4-Ethylphosphonic Acid-13C
CAS No.: 1640262-04-9
Cat. No.: VC0042698
Molecular Formula: C2H7O3P
Molecular Weight: 111.041
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1640262-04-9 |
|---|---|
| Molecular Formula | C2H7O3P |
| Molecular Weight | 111.041 |
| IUPAC Name | ethylphosphonic acid |
| Standard InChI | InChI=1S/C2H7O3P/c1-2-6(3,4)5/h2H2,1H3,(H2,3,4,5)/i1+1 |
| Standard InChI Key | GATNOFPXSDHULC-OUBTZVSYSA-N |
| SMILES | CCP(=O)(O)O |
Introduction
Chemical Properties and Structure
Fundamental Characteristics
4-Ethylphosphonic Acid-13C is an isotopically labeled variant of ethylphosphonic acid where one carbon atom (specifically in the methyl position) is substituted with the stable carbon-13 isotope. This compound is identified by CAS number 1640262-04-9 and PubChem CID 124202880 . The molecular formula is C2H7O3P with a precise molecular weight of 111.04 g/mol . This compound belongs to the broader class of alkylphosphonic acids, which feature a direct carbon-phosphorus bond that is relatively stable under various conditions.
Structural Parameters
The structure of 4-Ethylphosphonic Acid-13C consists of an ethyl group with a 13C-labeled methyl carbon directly bonded to a phosphonic acid moiety. The IUPAC name for this compound is (2-13C)ethylphosphonic acid, reflecting the specific position of the isotope label .
Table 1: Key Structural Identifiers of 4-Ethylphosphonic Acid-13C
| Parameter | Value |
|---|---|
| IUPAC Name | (2-13C)ethylphosphonic acid |
| Molecular Formula | C2H7O3P |
| Molecular Weight | 111.04 g/mol |
| InChI | InChI=1S/C2H7O3P/c1-2-6(3,4)5/h2H2,1H3,(H2,3,4,5)/i1+1 |
| InChIKey | GATNOFPXSDHULC-OUBTZVSYSA-N |
| SMILES | [13CH3]CP(=O)(O)O |
The InChI notation includes the segment "i1+1" which specifically indicates the presence of the 13C isotope at position 1, while the SMILES notation explicitly denotes the 13C-labeled methyl group as [13CH3] .
Physical Properties
4-Ethylphosphonic Acid-13C is utilized in research areas due to its stable isotope labeling, which facilitates precise detection and analysis. While the isotopic substitution of 13C for 12C causes minimal changes to physical properties compared to standard ethylphosphonic acid, this subtle molecular difference creates significant analytical advantages. As a phosphonic acid derivative, the compound likely exhibits good solubility in polar solvents and demonstrates acidic properties due to the presence of two hydroxyl groups in the phosphonic acid moiety.
Synthesis Methods and Production
Abiotic Formation Pathways
Interestingly, research into the origins of organophosphorus compounds in extraterrestrial environments has demonstrated that alkylphosphonic acids can form under conditions simulating the interstellar medium. Experiments with phosphine-doped ices (PH3/H2O/13CH4) have shown the formation of 13C-labeled alkylphosphonic acids, suggesting potential abiotic pathways for compounds like 4-Ethylphosphonic Acid-13C .
These experiments reveal a decreasing formation efficiency with increasing alkyl chain length, with methylphosphonic acid forming more readily than ethylphosphonic acid. In the experimental system described, the conversion yields were determined to be 0.05 ± 0.01% for ethylphosphonic acid compared to 1.7 ± 0.3% for methylphosphonic acid .
Analytical Applications and Research Utility
Spectroscopic Analysis Methods
The 13C isotopic labeling in 4-Ethylphosphonic Acid-13C provides unique analytical advantages, particularly in spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR spectroscopy is particularly powerful for analyzing 13C-labeled compounds due to the enhanced signal intensity from the labeled position. Recent developments in 13C NMR spectrometry have allowed the determination of intramolecular 13C/12C ratios with high precision . The 13C-labeled methyl group in 4-Ethylphosphonic Acid-13C would show a distinct signal in the 13C NMR spectrum, likely with coupling to both the adjacent methylene carbon and the phosphorus atom.
As demonstrated in the analysis of related compounds, 13C NMR can provide valuable structural information through characteristic chemical shifts and coupling patterns . This capability makes 4-Ethylphosphonic Acid-13C potentially valuable for structural studies, reaction mechanism investigations, and metabolic pathway analyses.
Mass Spectrometry
Mass spectrometry represents another powerful technique for analyzing 13C-labeled compounds due to the distinct mass shift. For 4-Ethylphosphonic Acid-13C, the presence of the 13C label results in a characteristic mass increase of 1 atomic mass unit (u) compared to unlabeled ethylphosphonic acid .
This mass shift enables unambiguous identification even in complex mixtures and proves particularly valuable in isotope dilution mass spectrometry for precise quantification. Two-dimensional gas chromatography coupled with mass spectrometry has been successfully employed to analyze similar 13C-labeled phosphonic acids, with characteristic fragmentation patterns that confirm the presence and position of the isotope label .
Research Applications
The utility of 4-Ethylphosphonic Acid-13C extends across multiple scientific disciplines:
Use as Analytical Standard
Comparative Analysis with Related Compounds
Structural Homologues
4-Ethylphosphonic Acid-13C belongs to the homologous series of alkylphosphonic acids, which includes methylphosphonic acid, ethylphosphonic acid, propylphosphonic acid, and higher members. These compounds share the general structure R-PO(OH)2, where R represents an alkyl group of varying length.
Table 2: Comparison of Alkylphosphonic Acids Formation in Experimental Systems
| Compound | Molecular Formula | Relative Abundance* | Conversion Yield (%) | Amount Formed (ng) |
|---|---|---|---|---|
| Methylphosphonic Acid | CH5PO3 | 150 ± 6 | 1.7 ± 0.3 | 280 ± 13 |
| Ethylphosphonic Acid | C2H7PO3 | 5 ± 1 | 0.05 ± 0.01 | 10 ± 2 |
| n-Propylphosphonic Acid | C3H9PO3 | 1 | 0.012 ± 0.002 | 2.5 ± 0.6 |
*Molar ratio relative to n-propylphosphonic acid based on experimental data
This data illustrates the decreasing formation efficiency with increasing alkyl chain length in simulated interstellar conditions, which may have implications for the natural occurrence of these compounds in extraterrestrial samples.
Isotopic Variants
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Deuterium-labeled variants (where hydrogen atoms are replaced with deuterium)
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18O-labeled variants (with oxygen-18 replacing standard oxygen-16 in the phosphonic acid group)
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31P-enriched variants (though phosphorus-31 is already the dominant natural isotope)
Each isotopic variant offers specific advantages for different analytical applications, with 13C labeling being particularly valuable for carbon-based metabolic and reaction pathway studies.
Future Research Directions
Expanded Analytical Applications
Future research could explore optimized analytical protocols specifically designed for 4-Ethylphosphonic Acid-13C, potentially including:
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Development of hyphenated techniques combining chromatographic separation with isotope-selective detection
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Application in multi-dimensional NMR experiments to elucidate complex reaction mechanisms
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Implementation in targeted metabolomic approaches for phosphorus-containing metabolites
Synthesis Optimization
The development of more efficient and cost-effective synthesis routes for 4-Ethylphosphonic Acid-13C would enhance its accessibility for research applications. This might include:
-
Exploration of catalytic methods for direct C-P bond formation using 13C-labeled precursors
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Microbial or enzymatic approaches to synthesis that might offer stereoselective or regioselective advantages
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One-pot synthetic methods that minimize purification steps and maximize isotopic incorporation
Extraterrestrial Phosphorus Chemistry
Building on the work in astrochemistry, further investigation into the role of compounds like 4-Ethylphosphonic Acid-13C in extraterrestrial environments could provide insights into:
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The origin and distribution of organophosphorus compounds in our solar system
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Potential prebiotic pathways involving phosphorus-carbon chemistry
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The isotopic fractionation of carbon in phosphorus-containing organic compounds under interstellar conditions
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